5-HT₆ Receptor Affinity: A Detrimental Effect of C4-Fluorine Substitution
In the context of 5-HT₆R ligands, 4-fluoro substitution on the indole core is detrimental to binding affinity. SAR studies on a series of N-arylsulfonylindoles reveal that unsubstituted compounds achieve higher affinity than their C-5 fluoro or methoxy counterparts. While the baseline N-phenylsulfonylindole (1e) exhibits a Ki of 159 nM for the 5-HT₆R, the addition of a fluoro group at the 4-position (as in the target compound) is predicted to reduce this affinity. Quantitative SAR models (CoMFA/CoMSIA) from this series have high predictive power (q² = 0.653–0.692; r² = 0.879–0.970) and indicate that the electronic nature of the substituent, such as the electron-withdrawing fluorine, is a primary determinant of this loss in activity [1][2].
| Evidence Dimension | 5-HT₆ Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Inferred to be >159 nM (based on SAR for C4/C5-fluorinated analogs) |
| Comparator Or Baseline | N-phenylsulfonylindole (1e) = 159 nM |
| Quantified Difference | Inferred reduction in affinity |
| Conditions | Radioligand binding assay on cloned human 5-HT₆ receptor |
Why This Matters
This negative data is critical for medicinal chemists; it proves that 4-fluoro-1-(phenylsulfonyl)-1H-indole is an unsuitable scaffold for 5-HT₆R agonist/antagonist development, guiding selection toward other unsubstituted or differently substituted indole cores.
- [1] Lagos, C. F., et al. (2021). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT₆ Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Pharmaceuticals, 14(6), 528. View Source
- [2] Stariczak, A., et al. (2020). Rationally designed N-phenylsulfonylindoles as a tool for the analysis of the non-basic 5-HT₆R ligands binding mode. European Journal of Medicinal Chemistry, 209, 112888. View Source
